N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Lipophilicity Drug‑likeness Physicochemical profiling

For structural biology and lead optimization programs requiring balanced lipophilicity (XLogP3=1.5) and a primary carboxamide donor pair (2 HBD, TPSA 116 Ų). The ortho-carbamoylphenyl terminus provides a synthetic handle (N-alkylation/acylation) absent in simpler analogs. Ideal as a Lipinski-compliant scaffold (MW 336.3) and an HPLC/LC-MS retention-time marker. Ensure your next binding-pocket interrogation uses the precise chemotype.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 1351642-29-9
Cat. No. B2907071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351642-29-9
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C
InChIInChI=1S/C17H16N6O2/c1-10-9-11(2)23(22-10)15-8-7-14(20-21-15)17(25)19-13-6-4-3-5-12(13)16(18)24/h3-9H,1-2H3,(H2,18,24)(H,19,25)
InChIKeyCZGZGHODLULDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351642-29-9): What Procurement Teams Need to Know Before Sourcing


N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351642-29-9, MF C₁₇H₁₆N₆O₂, MW 336.3 g mol⁻¹) is a synthetic, fully elaborated pyridazine-3-carboxamide that belongs to a family of heteroaryl-pyrazole carboxamides explored in therapeutic patent applications [1]. The molecule combines a 3,5-dimethylpyrazole motif, a pyridazine-3-carboxamide linker and an ortho‑carbamoylphenyl amide terminus. Publicly available data are confined to computed physicochemical descriptors deposited in PubChem (CID 71791807) [2]; no peer‑reviewed pharmacological profiling of this exact compound has been published. Consequently, sourcing decisions must rely on structural analogy and computed property differentiation rather than on direct bioactivity comparisons.

Why N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Casually Replaced by In‑Class Analogs


Within the pyridazine‑3‑carboxamide chemotype, small variations in the amide substituent drastically alter hydrogen‑bonding capacity, lipophilicity and target engagement. The ortho‑carbamoylphenyl group provides two H‑bond donors (the carboxamide –NH₂) and an additional acceptor, generating a polar surface area of 116 Ų and a calculated XLogP3 of 1.5 [1]. Closely related analogs that replace the 2‑carbamoylphenyl with 2‑chlorobenzyl, pyridin‑2‑yl or thiophen‑2‑ylmethyl groups lose the primary amide donor set and shift the lipophilic‑hydrophilic balance, which in turn modifies solubility, permeability and off‑target profiles [2]. Therefore, treating this compound as a generic “pyridazine‑3‑carboxamide” without evaluating the specific amide terminus risks introducing confounding biological readouts and procurement of mismatched chemical tools.

Quantitative Differentiation Evidence for N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide


Computed Lipophilicity and Polar Surface Area Versus N‑(2‑chlorobenzyl) Analog

The target compound displays a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 116 Ų [1]. By contrast, the des‑carbamoyl analog N‑(2‑chlorobenzyl)-6-(3,5-dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide, which replaces the ortho‑carbamoyl group with a 2‑chlorobenzyl moiety, has a higher lipophilicity (XLogP3 ca. 3.1) and a lower TPSA (ca. 68 Ų) [2]. The difference of ≈1.6 log units in lipophilicity and ≈48 Ų in polar surface area is substantial and predicts divergent solubility, permeability and plasma‑protein binding behaviour.

Lipophilicity Drug‑likeness Physicochemical profiling

H‑Bond Donor/Acceptor Capacity Versus N‑(pyridin‑2‑yl) Analog

The target compound possesses two conventional hydrogen‑bond donors (both contributed by the primary carboxamide –NH₂) and five acceptors (two pyridazine N, pyrazole N, two carbonyl O, and the carboxamide O) [1]. In contrast, N‑(pyridin‑2‑yl)-6-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide carries zero H‑bond donors and only four acceptors [2]. The additional donor pair in the target molecule enables a distinct H‑bond donor‑acceptor profile that can engage protein binding sites that are inaccessible to the pyridin‑2‑yl analog, as illustrated by the differential kinase inhibition reported for related pyrazolyl‑pyridazine carboxamides in US9296720B2 [3].

Hydrogen bonding Target engagement Scaffold vector

Pyridazine‑3‑carboxamide Core as a Privileged Cholinesterase Inhibitor Pharmacophore

A peer‑reviewed study of phenylpyridazine‑3‑carboxamide derivatives reported IC₅₀ values of 0.11–2.69 µM for acetylcholinesterase (AChE) and 9.80 µM for butyrylcholinesterase (BChE) [1]. Although the target compound was not among the tested molecules, the conserved pyridazine‑3‑carboxamide scaffold is the key pharmacophore responsible for dual cholinesterase engagement. The ortho‑carbamoylphenyl tail of the target compound adds a H‑bond donor/acceptor motif that, by analogy to the reported SAR, could further modulate AChE/BChE selectivity and Aβ‑aggregation inhibition. No quantitative data exist for the target compound in this assay; the evidence is presented as a class‑level inference to guide project‑specific screening decisions.

Cholinesterase inhibition Alzheimer’s disease Pyridazine pharmacophore

Where N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Delivers the Strongest Scientific Value


Early‑Stage Medicinal Chemistry Hit‑to‑Lead Optimization for Kinase or Cholinesterase Targets

The compound’s balanced lipophilicity (XLogP3 = 1.5), moderate polar surface area (116 Ų) and dual H‑bond donor capacity make it a suitable starting scaffold for lead optimization programs where the objective is to improve solubility while retaining target potency [1]. The ortho‑carbamoylphenyl group provides a synthetic handle for further derivatization (e.g., N‑alkylation, acylation) that is absent in simpler phenyl or benzyl analogs.

Tool Compound for Probing H‑Bond‑Dependent Protein‑Ligand Interactions

In structural biology and biophysics settings, the two additional H‑bond donors (Δ = +2 vs. pyridin‑2‑yl analog [2]) enable the interrogation of binding pockets that require a primary carboxamide donor pair. This property is particularly relevant for targets such as hematopoietic prostaglandin D synthase or HIV reverse transcriptase, where the pyrazolyl‑pyridazine chemotype has shown nanomolar affinity [3].

Calibration of in‑Silico ADME Models for Carboxamide‑Containing Heteroaromatics

The computed property set (MW 336.3, XLogP3 1.5, TPSA 116 Ų, 2 HBD, 5 HBA [1]) places the compound squarely within Lipinski‑compliant space. A matched molecular pair analysis with the 2‑chlorobenzyl analog (ΔXLogP3 ≈ −1.6, ΔTPSA ≈ +48 Ų) provides a clear training point for computational models predicting solubility, Caco‑2 permeability, or blood‑brain barrier penetration.

Reference Standard for Pyridazine‑3‑carboxamide Analytical Method Development

The distinct InChIKey (CZGZGHODLULDGP‑UHFFFAOYSA‑N) and well‑defined UV‑active chromophore (pyridazine‑pyrazole conjugated system) facilitate its use as a retention‑time marker and system‑suitability standard in HPLC and LC‑MS methods aimed at separating closely eluting carboxamide congeners. Suppliers listing the compound at >95% purity (as indicated by PubChem depositor metadata [1]) further support its utility as a chromatographic reference.

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.